molecular formula C7H16O2 B12623614 (2R,4R)-Heptane-2,4-diol CAS No. 918819-72-4

(2R,4R)-Heptane-2,4-diol

Cat. No.: B12623614
CAS No.: 918819-72-4
M. Wt: 132.20 g/mol
InChI Key: XVEOUOTUJBYHNL-RNFRBKRXSA-N
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Description

(2R,4R)-Heptane-2,4-diol is a chiral diol with the molecular formula C7H16O2 It is characterized by two hydroxyl groups attached to the second and fourth carbon atoms of a heptane chain, with both hydroxyl groups in the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-Heptane-2,4-diol can be achieved through several methods. One common approach involves the diastereoselective reduction of heptane-2,4-dione using chiral catalysts or reagents. For instance, the reduction can be performed using a ketoreductase enzyme, which provides high stereoselectivity under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-Heptane-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced further to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products:

    Oxidation: Heptane-2,4-dione.

    Reduction: Heptane.

    Substitution: 2,4-dihaloheptane or 2,4-diaminoheptane.

Scientific Research Applications

(2R,4R)-Heptane-2,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R,4R)-Heptane-2,4-diol exerts its effects involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound acts as a substrate for ketoreductase enzymes, which catalyze the reduction of carbonyl groups to hydroxyl groups. This process involves the transfer of protons and electrons, facilitated by cofactors such as NADH .

Comparison with Similar Compounds

  • (2R,4R)-Pentanediol
  • (2S,4S)-Heptane-2,4-diol
  • (2R,4S)-Heptane-2,4-diol

Comparison:

Properties

CAS No.

918819-72-4

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(2R,4R)-heptane-2,4-diol

InChI

InChI=1S/C7H16O2/c1-3-4-7(9)5-6(2)8/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

XVEOUOTUJBYHNL-RNFRBKRXSA-N

Isomeric SMILES

CCC[C@H](C[C@@H](C)O)O

Canonical SMILES

CCCC(CC(C)O)O

Origin of Product

United States

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